molecular formula C21H22BrFN4O3S B1676755 Morphothiadin CAS No. 1092970-12-1

Morphothiadin

Numéro de catalogue: B1676755
Numéro CAS: 1092970-12-1
Poids moléculaire: 509.4 g/mol
Clé InChI: SQGRDKSRFFUBBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Morphothiadin implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :

  • Formation du noyau pyrimidine.
  • Introduction du cycle thiazole.
  • Addition du fragment morpholine.
  • Estérification finale pour obtenir la forme ester éthylique.

Méthodes de production industrielle : La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Analyse Des Réactions Chimiques

Types de réactions : La Morphothiadin subit diverses réactions chimiques, notamment :

    Oxydation : Conversion de groupes fonctionnels à des états d'oxydation plus élevés.

    Réduction : Réduction de groupes fonctionnels spécifiques à des états d'oxydation inférieurs.

    Substitution : Remplacement de groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants :

    Oxydation : Utilisation d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

    Réduction : Utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

    Substitution : Utilisation de nucléophiles ou d'électrophiles dans des conditions appropriées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction utilisées .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La this compound exerce ses effets en inhibant l'assemblage des protéines de base du VHB. Elle se lie à la protéine de base, empêchant la formation de capsides virales fonctionnelles. Cette inhibition perturbe le cycle de réplication virale, entraînant une réduction de la charge virale. Les cibles moléculaires comprennent la protéine de base et les voies associées impliquées dans l'assemblage viral .

Composés similaires :

    Bay41-4109 : Un précurseur de la this compound avec des propriétés antivirales similaires.

    Ritonavir : Souvent utilisé comme un amplificateur pour augmenter la concentration plasmatique de la this compound.

    Autres modulateurs de l'assemblage des protéines de base : Composés ayant des mécanismes d'action similaires mais des profils d'efficacité et de sécurité variables.

Unicité : La this compound se distingue par son inhibition puissante des souches de VHB de type sauvage et résistantes aux médicaments, ce qui en fait un candidat précieux pour la thérapie antivirale .

Applications De Recherche Scientifique

Antiviral Activity Against Hepatitis B

Morphothiadin is primarily being investigated for its efficacy as an antiviral agent against HBV. It acts as a core protein allosteric modifier, which means it can alter the function of the viral core protein, thereby inhibiting viral replication. In various studies, this compound has demonstrated significant reductions in HBV DNA levels in patients with chronic hepatitis B:

  • Clinical Trials : this compound has been evaluated in Phase II clinical trials. In these studies, patients receiving this compound showed a marked decline in hepatitis B surface antigen (HBsAg) and HBV DNA levels compared to placebo groups .
  • Mechanism of Action : The compound disrupts the formation of viral capsids, leading to the production of non-infectious viral particles. This mechanism is crucial for reducing the viral load in infected individuals .

Safety and Tolerability

Safety profiles of this compound have been assessed in clinical settings:

  • Phase II Studies : Participants reported mild to moderate treatment-emergent adverse events, such as fatigue and increased liver enzymes, which were generally manageable. Most patients completed the treatment without significant complications .
  • Pharmacokinetics : The pharmacokinetic studies indicate that this compound exhibits dose-proportional absorption and distribution, making it a viable candidate for further development .

Comparative Efficacy

This compound's efficacy is often compared with existing antiviral therapies:

Drug/Compound Phase Efficacy
This compound (GLS4)Phase IISignificant reduction in HBsAg and HBV DNA
Tenofovir Disoproxil FumaratePhase IIIHigh rates of undetectable HBV DNA after long-term therapy
EntecavirPhase IIIComparable efficacy with lower resistance rates

The comparative studies suggest that while this compound shows promise, it may need to be used in conjunction with established therapies to enhance overall treatment outcomes .

Future Directions and Research

Ongoing research is focused on optimizing the use of this compound:

  • Combination Therapies : Investigations are underway to assess the effects of combining this compound with other antiviral agents to enhance therapeutic efficacy and reduce resistance development .
  • Long-term Outcomes : Future studies will aim to evaluate the long-term safety and effectiveness of this compound in diverse patient populations, including those with varying degrees of liver disease .

Mécanisme D'action

Morphothiadin exerts its effects by inhibiting the assembly of HBV core proteins. It binds to the core protein, preventing the formation of functional viral capsids. This inhibition disrupts the viral replication cycle, leading to a reduction in viral load. The molecular targets include the core protein and related pathways involved in viral assembly .

Comparaison Avec Des Composés Similaires

    Bay41-4109: A precursor to Morphothiadin with similar antiviral properties.

    Ritonavir: Often used as a booster to enhance the plasma concentration of this compound.

    Other Core Protein Assembly Modulators: Compounds with similar mechanisms of action but varying efficacy and safety profiles.

Uniqueness: this compound stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains, making it a valuable candidate for antiviral therapy .

Activité Biologique

Morphothiadin, also known as GLS4, is a compound under investigation for its potential therapeutic effects, particularly in the treatment of chronic hepatitis B virus (HBV) infections. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound functions primarily as a capsid assembly modulator for HBV. By interfering with the viral capsid assembly process, it inhibits the replication of the virus, thereby reducing viral load in infected individuals. This mechanism is crucial for managing chronic hepatitis B, especially in patients with resistant strains to conventional therapies.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic properties of this compound, emphasizing its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : this compound exhibits good oral bioavailability. In preclinical studies, it showed significant absorption in both rats and dogs, with a notable liver distribution.
  • Metabolism : The compound undergoes metabolic processes primarily through β-oxidation and dehydrogenation pathways. It demonstrates moderate metabolic stability in human liver microsomes.
  • Excretion : The elimination half-life and clearance rates vary across species but indicate a favorable profile for sustained antiviral activity.

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy of this compound in treating chronic HBV:

  • Phase II Trials : A randomized trial involving 232 patients evaluated the efficacy of this compound compared to standard nucleos(t)ide analogs (NAs). Results indicated a significant reduction in HBV DNA levels and HBeAg seroconversion rates among patients receiving this compound combined with NAs compared to those receiving NAs alone .
  • Safety Profile : In these trials, this compound was generally well-tolerated. Common adverse effects included mild gastrointestinal disturbances. No severe adverse events were reported, affirming its safety for long-term use .
  • Effectiveness Against Resistant Strains : this compound has shown promising results in patients with HBV strains resistant to lamivudine and other standard treatments. It effectively reduced viral loads and improved liver function tests .

Comparative Data on Antiviral Activity

The following table summarizes the antiviral activity of this compound compared to other emerging therapies:

Drug/CompoundPhaseMechanismKey Findings
This compound (GLS4)Phase IICapsid assembly modulatorSignificant reduction in HBV DNA; well tolerated
JNJ-56136379Phase IICapsid assembly modulatorEffective against treatment-naïve CHB patients
ARC-520Phase IIRNA interferenceDose-dependent reductions in HBsAg
VIR-2218Phase IIDirect acting antiviralSafe and well-tolerated; significant HBsAg decline

Propriétés

IUPAC Name

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGRDKSRFFUBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793065-08-3
Record name Morphothiadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MORPHOTHIADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morphothiadin
Reactant of Route 2
Morphothiadin
Reactant of Route 3
Morphothiadin
Reactant of Route 4
Reactant of Route 4
Morphothiadin
Reactant of Route 5
Morphothiadin
Reactant of Route 6
Morphothiadin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.